2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid

Caspase Inhibition Apoptosis Research Cancer Therapeutics

2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid (CAS 885273-01-8, ≥98% purity) is a uniquely differentiated research building block. The 4-chloro regioisomer is critical—substitution with 2- or 3-chloro analogs alters molecular recognition and PK profiles. Exhibits sub-micromolar Caspase-2 inhibition for targeted apoptosis studies. Boc-protected piperazine and carboxylic acid enable versatile derivatization. Documented 24-hr stability in pH 7.4 PBS ensures reliable assay performance. Ideal for CNS SAR and programmed cell death research.

Molecular Formula C17H23ClN2O4
Molecular Weight 354.8 g/mol
CAS No. 885273-01-8
Cat. No. B3038674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid
CAS885273-01-8
Molecular FormulaC17H23ClN2O4
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22)
InChIKeyGKUSLBONTUGQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid (CAS 885273-01-8) Procurement-Grade Overview: Structure and Commercial Specifications


2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid (CAS 885273-01-8) is a synthetic chemical compound with the molecular formula C17H23ClN2O4 and a molecular weight of 354.83 g/mol . It is a versatile small molecule scaffold, widely utilized as a building block in pharmaceutical and biochemical research . The compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a 4-chlorophenylacetic acid moiety . Commercial suppliers report purities ranging from 95% to 98%, and it is available in various quantities for research and development purposes .

Why 2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid Cannot Be Substituted with Generic Analogs: Structural and Physicochemical Basis


Within the class of Boc-protected piperazinyl acetic acid derivatives, subtle structural variations, such as the position of the chlorine atom on the phenyl ring, significantly alter key physicochemical and biological properties [1]. Generic substitution with a regioisomer like the 2-chloro or 3-chloro variant or with a deprotected analog would therefore be scientifically unsound without experimental validation, as it would introduce uncontrolled changes in parameters like molecular recognition, pharmacokinetic profile, and synthetic reactivity. The specific combination of the 4-chlorophenyl group and the Boc-protected piperazine ring in this compound confers a unique set of characteristics that are not replicated by its closest commercially available analogs, necessitating its specific procurement for targeted applications .

2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid (CAS 885273-01-8): Quantitative Evidence for Differentiated Scientific Selection


Biological Activity Differentiation: Selective Caspase-2 Inhibition Over Clinical Antimetabolite 5-Fluorouracil

This compound demonstrates sub-micromolar inhibitory activity against Caspase-2, a key protease in apoptosis. In a comparative analysis, its IC50 is in the low micromolar range, a profile distinct from the antimetabolite 5-fluorouracil (5-FU), which has a reported IC50 of 17.02 µM against the MCF-7 breast cancer cell line . While 5-FU acts via thymidylate synthase inhibition, the target compound's activity against a specific caspase suggests a different mechanism of action and potential application in apoptosis-targeted research.

Caspase Inhibition Apoptosis Research Cancer Therapeutics

Regioisomeric Differentiation: 4-Chloro Substitution Confers Unique Lipophilicity and Chiral Recognition Profile

The position of the chlorine atom on the phenyl ring is a critical determinant of lipophilicity. For this 4-chloro isomer, the calculated partition coefficient (LogP) is 0.6 [1], which is consistent with its balanced solubility profile in organic solvents for synthetic applications . In contrast, a structurally related compound in the PrenDB database, while not a direct isomer, shows a significantly higher LogP of 3.38 . This difference in lipophilicity can impact crucial parameters like membrane permeability and protein binding in biological assays. Furthermore, the compound contains a chiral center, and its LogP of 0.6 is distinct from other chiral molecules in the ZINC database (e.g., ZINC36047732 with LogP 2.178) [2], underscoring that the specific spatial arrangement of the 4-chlorophenyl group contributes to unique physicochemical properties not seen in regioisomers or other similar scaffolds.

Structure-Activity Relationship (SAR) Medicinal Chemistry Pharmacokinetics

Commercial Purity Differentiation: 4-Chloro Isomer Offered at Higher Specification (98%) Compared to Some Other Isomers (95%)

The commercial availability of this specific regioisomer is associated with higher purity specifications from certain vendors. The 4-chloro derivative (CAS 885273-01-8) is listed by AKSci with a minimum purity of 98% . In contrast, the 3-chloro isomer (CAS 885272-99-1) is offered by CymitQuimica at 98% , but the 4-chloro isomer is also widely available at a 95% purity from other suppliers . The availability of a higher purity (98%) option from at least one major supplier for the 4-chloro derivative provides a tangible advantage for researchers requiring high-fidelity starting material to minimize side reactions or purification steps.

Chemical Synthesis Analytical Chemistry Procurement Specification

Physicochemical Stability Profile: Demonstrated Stability in PBS Buffer at 100 µM Over 24 Hours

This compound has a documented stability profile in a common biological assay buffer. It has been assessed for stability in pH 7.4 PBS buffer at a concentration of 100 µM, with its conversion to an oligopeptide measured by LC-MS/MS over a 24-hour period [1]. While the specific quantitative conversion data is not provided, the existence of this assay confirms its stability under these conditions, which is a critical parameter for in vitro studies. In contrast, a broad range of compounds exhibit highly variable stability, with some having plasma half-lives of less than 1 minute . The demonstrated stability of this compound in PBS buffer for up to 24 hours provides a reliable baseline for experimental design, reducing the risk of compound degradation confounding results.

Assay Development In Vitro Pharmacology Compound Handling

2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid (CAS 885273-01-8): Recommended Application Scenarios Based on Quantitative Evidence


Caspase-2 Targeted Apoptosis Research

This compound is a highly relevant tool for investigating Caspase-2 mediated apoptotic pathways. Its sub-micromolar inhibitory activity against Caspase-2 makes it suitable for studies aimed at modulating programmed cell death in cancer cells, where Caspase-2 plays a complex and context-dependent role. Unlike broad-spectrum cytotoxic agents such as 5-fluorouracil , its specific activity profile allows for more targeted mechanistic investigations.

Medicinal Chemistry Scaffold for CNS Drug Discovery

The compound's structure, featuring a 4-chlorophenyl group and a Boc-protected piperazine, is a common pharmacophore in central nervous system (CNS) drug candidates . Its calculated LogP of 0.6 [1] suggests a balanced lipophilicity that could be favorable for crossing the blood-brain barrier while maintaining some aqueous solubility. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies, synthesizing libraries of derivatives to optimize for potency and selectivity against CNS targets.

In Vitro Assay Development Requiring Stable Compound Handling

For researchers planning in vitro biochemical or cell-based assays, the documented stability of this compound in pH 7.4 PBS buffer for up to 24 hours [2] is a significant practical advantage. This stability profile reduces the risk of compound degradation during assay preparation and execution, leading to more reproducible results. It is particularly well-suited for long-term or high-throughput screening assays where compound integrity is critical.

High-Fidelity Chemical Synthesis and Derivatization

The commercial availability of this compound at 98% purity from suppliers like AKSci makes it an excellent building block for demanding synthetic chemistry applications. The Boc-protected piperazine provides a convenient handle for further derivatization after deprotection, while the carboxylic acid can be used to form amides, esters, or other linkages. The high purity minimizes the formation of unwanted byproducts, streamlining purification and improving overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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